molecular formula C11H22N2O2 B2355104 tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate CAS No. 196822-24-9

tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate

Cat. No. B2355104
CAS RN: 196822-24-9
M. Wt: 214.309
InChI Key: YVHLLGDTKFCKHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate” is a chemical compound with the CAS Number: 927652-04-8 . It has a molecular weight of 200.28 and its IUPAC name is tert-butyl (S)- (3-methylpyrrolidin-3-yl)carbamate . The compound is stored in a refrigerator and is shipped at room temperature . It is a solid substance .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H20N2O2/c1-9(2,3)14-8(13)12-10(4)5-6-11-7-10/h11H,5-7H2,1-4H3,(H,12,13)/t10-/m0/s1 . This code provides a standard way to encode the compound’s molecular structure and formula.

Scientific Research Applications

Synthesis and Structural Analysis

  • "tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate" has been synthesized through a seven-step process starting from itaconic acid ester. This method is noted for its simplicity, cost-efficiency, and environmental friendliness (Geng Min, 2010).

Crystallographic Investigations

  • The compound has been structurally characterized using single-crystal X-ray diffraction techniques to understand its molecular environments and interactions. Such studies are crucial for comprehending the nature of its hydrogen bonding and three-dimensional architecture (Das et al., 2016).

Chemical Reactions and Derivatives

  • In various chemical reactions, including Diels-Alder reactions and lithiation processes, tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate serves as an intermediate or reactant. These reactions are pivotal in the synthesis of complex organic compounds and have broad applications in medicinal chemistry and material science (Padwa et al., 2003), (Ortiz et al., 1999).

Photoredox-Catalyzed Reactions

  • The compound has also been used in photoredox-catalyzed amination reactions. Such reactions are significant for assembling a range of 3-aminochromones under mild conditions, which have diverse applications in chemical synthesis (Wang et al., 2022).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P305, P338, P351 . These statements provide guidance on the handling, storage, and disposal of the compound.

properties

IUPAC Name

tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13(5)11(4)6-7-12-8-11/h12H,6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVHLLGDTKFCKHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNC1)N(C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate

Synthesis routes and methods

Procedure details

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